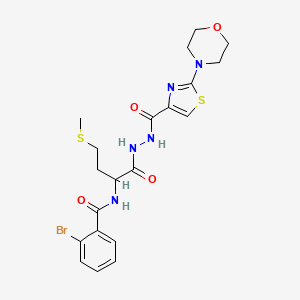![molecular formula C11H18BrNO3 B13559748 tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C11H18BrNO3 and a molecular weight of 292.17 g/mol . This compound is known for its potential biological activity and applications in various fields of scientific research .
Preparation Methods
The synthesis of tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-bromoacetyl)cyclobutane under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions contribute to its potential biological effects.
Comparison with Similar Compounds
tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate can be compared with other similar compounds, such as:
- tert-butyl N-(2-bromoacetyl)carbamate
- tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate
- N-Boc-2-bromoethyl-amine
These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific cyclobutyl and bromoacetyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18BrNO3 |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H18BrNO3/c1-10(2,3)16-9(15)13-11(5-4-6-11)8(14)7-12/h4-7H2,1-3H3,(H,13,15) |
InChI Key |
BXODIXUXUYVIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


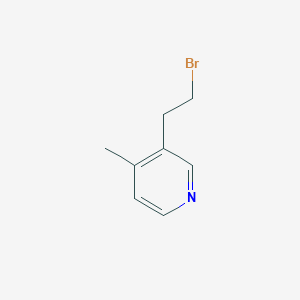
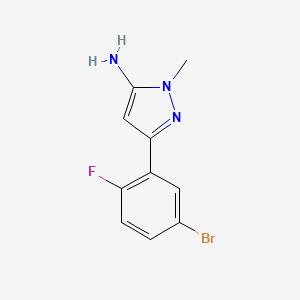
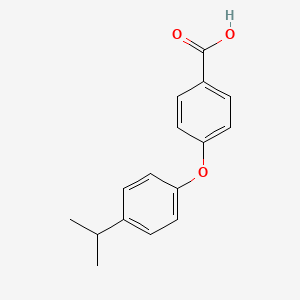
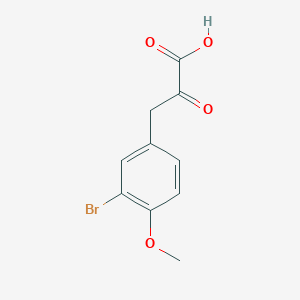
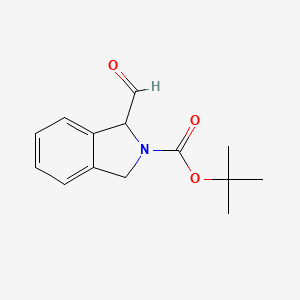
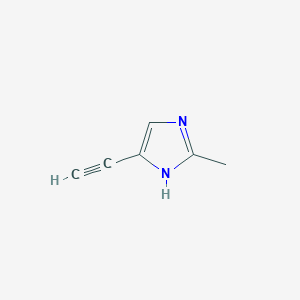
![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)
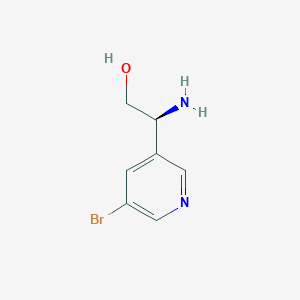
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonamide](/img/structure/B13559732.png)
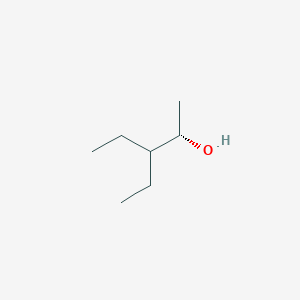
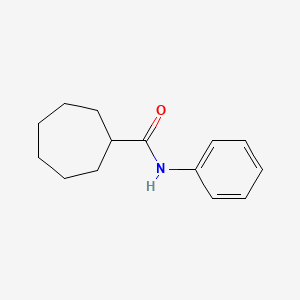
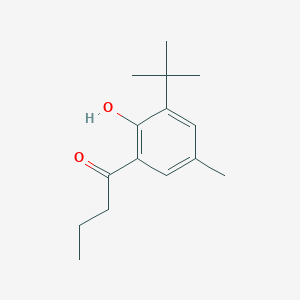
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
